(S)-5-(sec-Butyl)pyrimidin-2(1H)-one

Description

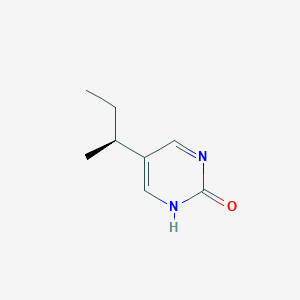

(S)-5-(sec-Butyl)pyrimidin-2(1H)-one is a chiral pyrimidinone derivative characterized by a sec-butyl substituent at the C5 position of the pyrimidine ring.

Properties

CAS No. |

127473-64-7 |

|---|---|

Molecular Formula |

C8H12N2O |

Molecular Weight |

152.19 g/mol |

IUPAC Name |

5-[(2S)-butan-2-yl]-1H-pyrimidin-2-one |

InChI |

InChI=1S/C8H12N2O/c1-3-6(2)7-4-9-8(11)10-5-7/h4-6H,3H2,1-2H3,(H,9,10,11)/t6-/m0/s1 |

InChI Key |

RVGMWNNRDHCHHO-LURJTMIESA-N |

SMILES |

CCC(C)C1=CNC(=O)N=C1 |

Isomeric SMILES |

CC[C@H](C)C1=CNC(=O)N=C1 |

Canonical SMILES |

CCC(C)C1=CNC(=O)N=C1 |

Synonyms |

2(1H)-Pyrimidinone, 5-(1-methylpropyl)-, (S)- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of pyrimidin-2(1H)-one derivatives allows for meaningful comparisons with (S)-5-(sec-Butyl)pyrimidin-2(1H)-one. Below is a detailed analysis of key analogs:

Table 1: Structural and Functional Comparison of Pyrimidin-2(1H)-one Derivatives

Key Comparative Insights

Structural Features: The sec-butyl group in this compound is less polar than the 3-cyanophenyl substituent in Tepotinib derivatives (Compounds 18 and 31d), which may reduce water solubility but enhance membrane permeability . Halogenated derivatives (e.g., 5-(2-chloroethyl)) serve as intermediates for further modifications, unlike the sec-butyl analog, which is a terminal functional group .

Biological Activity: Antiproliferative activity is prominent in cyanophenyl-substituted pyrimidinones (e.g., Compounds 18 and 31d), likely due to interactions with kinase domains . The sec-butyl analog’s activity remains unexplored. Pyrimidinone spacers in phthalazine hybrids (e.g., compound 4b) demonstrate higher VEGFR-2 binding affinity than thione analogs, suggesting the critical role of the oxygen atom in hydrogen bonding .

Pharmacokinetic Properties: The branched alkyl chain in this compound may improve metabolic stability compared to linear alkyl or aromatic substituents, as seen in dihydropyrimidinone derivatives .

Synthetic Accessibility: Compounds with aminothiazole or ethoxycarbonyl groups (e.g., and ) require multi-step syntheses, whereas sec-butyl derivatives might be synthesized via simpler alkylation routes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.